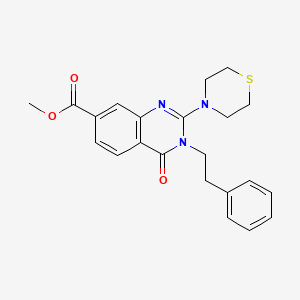

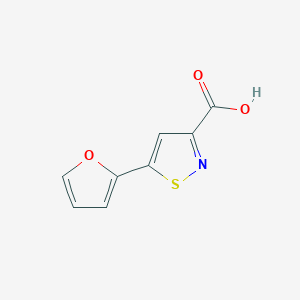

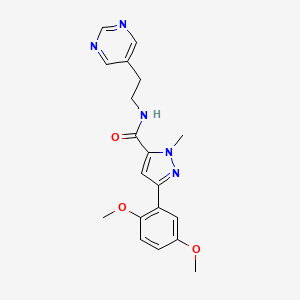

5-(Furan-2-yl)-1,2-thiazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furan and thiazole are both heterocyclic compounds, which are compounds that contain atoms of at least two different elements as members of its rings . They are often used as building blocks in organic chemistry .

Synthesis Analysis

While specific synthesis methods for “5-(Furan-2-yl)-1,2-thiazole-3-carboxylic acid” are not available, furan compounds can be synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid . Additionally, Suzuki–Miyaura coupling is a common method used for the synthesis of furan compounds .科学的研究の応用

Chemical Synthesis and Tautomerism

5-(Furan-2-yl)-1,2-thiazole-3-carboxylic acid and its derivatives are synthesized from furan-2-carboxylic acid hydrazide, leading to compounds like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H-[1,2,4]-triazole-3-thiol. These compounds exhibit thiol-thione tautomeric equilibrium, indicating their potential for chemical synthesis and structural studies (Koparır, Çetin, & Cansiz, 2005).

Hydrogen Bonding in Polymers

The incorporation of 2,5-furandicarboxylic acid (a relative compound) into aliphatic-aromatic poly(ester amide)s demonstrates the influence of the furan moiety on hydrogen bonding within polymers. This has implications for material science, especially in designing polymers with specific thermal and mechanical properties (Wilsens, Deshmukh, Noordover, & Rastogi, 2014).

Biobased Building Blocks

Furan carboxylic acids, including this compound, are promising biobased building blocks for the pharmaceutical and polymer industries. Enzyme cascade systems have been developed for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, showcasing their potential in green chemistry and sustainability (Jia, Zong, Zheng, & Li, 2019).

Fluorination of Heteroaromatics

Electron-rich heteroaromatic carboxylic acids, like those related to this compound, undergo decarboxylative fluorination. This process is crucial for creating fluorinated compounds without the need for transition metals, opening new avenues in drug discovery and material science (Yuan, Yao, & Tang, 2017).

Antimicrobial Activities

Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. This research indicates the potential of furan derivatives in developing new antimicrobial agents, highlighting their role in addressing drug resistance issues (Dias, Lima, Takahashi, & Ardisson, 2015).

作用機序

Safety and Hazards

特性

IUPAC Name |

5-(furan-2-yl)-1,2-thiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-8(11)5-4-7(13-9-5)6-2-1-3-12-6/h1-4H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGTVDKGGCMELU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3,6-trichlorobenzoate](/img/structure/B2672187.png)

![2-Chloro-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one](/img/structure/B2672188.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2672193.png)

![N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-N-methylpyrimidin-4-amine](/img/structure/B2672194.png)

![5-(allylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2672200.png)

![4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2672204.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2672205.png)